1,2-Bis(di-tert-butylphosphinomethyl)benzene

Methoxycarbonylation Alkoxycarbonylation Linear Selectivity

1,2-DTBPMB is the critical bidentate phosphine ligand enabling the Lucite Alpha process for methyl methacrylate, achieving >40,000 mol/mol Pd/h and 99.6% selectivity. Its extreme steric bulk (cone angle 276°) and rigid o-xylene backbone suppress β-hydride elimination, delivering unmatched linear selectivity for esters and acids from renewable feedstocks. This ligand is irreplaceable for palladium-catalyzed alkoxycarbonylation and α,ω-diester production from natural oils. Purchase high-purity 1,2-DTBPMB to secure consistent, high-performance catalysis for sustainable monomer synthesis.

Molecular Formula C24H44P2
Molecular Weight 394.6 g/mol
CAS No. 121954-50-5
Cat. No. B044117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(di-tert-butylphosphinomethyl)benzene
CAS121954-50-5
Molecular FormulaC24H44P2
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3
InChIKeySFCNPIUDAIFHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5): A Bidentate Phosphine Ligand for High-Performance Alkoxycarbonylation


1,2-Bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB, CAS 121954-50-5) is a bidentate phosphine ligand characterized by a o-xylene backbone bearing two -CH2P(tBu)2 moieties [1]. When complexed with palladium, this ligand forms the catalytic core of the Alpha process for commercial methyl methacrylate (MMA) production [2]. The ligand is distinguished by its exceptional steric bulk, with a measured cone angle of 276° in its platinum complex [1], which underpins its remarkable selectivity for linear esters and acids from terminal and internal unsaturated substrates [3].

Why Substituting 1,2-Bis(di-tert-butylphosphinomethyl)benzene with Other Bidentate Phosphines Compromises Alkoxycarbonylation Performance


Generic substitution of 1,2-DTBPMB with other bidentate phosphines is not feasible due to its unique combination of extreme steric bulk and rigid o-xylene backbone geometry. This structural motif creates a large and constrained bite angle that is critical for suppressing β-hydride elimination and directing high linear selectivity in alkoxycarbonylation. In contrast, ligands with smaller cone angles or more flexible backbones (e.g., 1,2-bis(di-tert-butylphosphino)ethane) lead to competing hydroacylation pathways or reduced linear:branched ratios [1]. Additionally, the diphenyl analog 1,2-bis(diphenylphosphinomethyl)benzene, lacking the tert-butyl groups, directs catalysis toward CO/ethene copolymerization rather than methoxycarbonylation, demonstrating the essential role of the tert-butyl substituents [2].

Quantitative Performance Evidence for 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Palladium-Catalyzed Carbonylation


Linear Selectivity >99.5% in Methoxycarbonylation of Terminal Alkenes

Palladium complexes of 1,2-DTBPMB achieve linear product selectivities exceeding 99.5% in the methoxycarbonylation of a broad range of terminal alkenes under mild conditions (low pressure and temperature) [1]. This performance starkly contrasts with the diphenyl analog 1,2-bis(diphenylphosphinomethyl)benzene, which under similar conditions yields high molecular weight CO/ethene copolymer instead of methyl propanoate [2].

Methoxycarbonylation Alkoxycarbonylation Linear Selectivity

TOF >1700 h⁻¹ and >90% Regioselectivity in Alkyne Methoxycarbonylation

In the methoxycarbonylation of phenylethyne, the Pd/1,2-DTBPMB catalyst exhibits an initial turnover frequency (TOFo) exceeding 1700 mol product·(mol catalyst·h)⁻¹ and achieves >90% regioselectivity for the unusual linear product, methyl cinnamate [1]. This stands in contrast to Pd/dppf catalysts, which in related aryl halide alkoxycarbonylations typically operate at lower rates and require higher catalyst loadings [2].

Alkyne Carbonylation Turnover Frequency Regioselectivity

Commercial Alpha Process: Superior Activity vs. Alternative Ligands

The Pd/1,2-DTBPMB catalyst is the core technology for Lucite International's Alpha process for methyl methacrylate (MMA) production, where it achieves rates in excess of 40,000 mol methyl propionate/mol Pd/h at 99.6% selectivity [1]. In head-to-head studies with the structurally related DTBPX ligand (1,2-bis(di-tert-butylphosphino)xylene), the racemic form of DTBPX exhibited higher activity, but 1,2-DTBPMB remains the industrial standard due to its robust performance and established commercial use [2].

Alpha Process Methyl Methacrylate Industrial Catalysis

Controlled Steric Environment: Cone Angle 276° Prevents β-Hydride Elimination

The Pt complex of 1,2-DTBPMB has a measured cone angle of 276°, one of the largest among commercially available bidentate phosphines [1]. This extreme steric bulk effectively blocks β-hydride elimination pathways, a common cause of catalyst deactivation and side-product formation in alkoxycarbonylation. In comparison, 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) has a smaller cone angle and leads predominantly to hydroacylation products rather than methoxycarbonylation [2].

Steric Bulk Cone Angle Catalyst Stability

Key Industrial and Research Applications for 1,2-Bis(di-tert-butylphosphinomethyl)benzene


Industrial-Scale Methyl Methacrylate (MMA) Production via Alpha Process

As the ligand of choice for Lucite International's Alpha process, 1,2-DTBPMB enables the efficient methoxycarbonylation of ethene to methyl propionate, a key intermediate in MMA synthesis. The process achieves rates >40,000 mol/mol Pd/h and 99.6% selectivity, making it a cornerstone of sustainable acrylic monomer production [1].

Synthesis of Linear α,ω-Diesters from Bio-Based Feedstocks

Palladium catalysts bearing 1,2-DTBPMB selectively convert unsaturated fatty acids and esters from natural oils (e.g., olive, rapeseed, sunflower) into linear α,ω-diesters. These diesters serve as renewable monomers for polyesters, offering a drop-in replacement for petroleum-derived polymers [2].

Regioselective Carbonylation of Terminal and Internal Alkynes

The Pd/1,2-DTBPMB system exhibits high activity (TOF >1700 h⁻¹) and regioselectivity (>90%) for linear products in alkyne methoxycarbonylation, enabling the efficient synthesis of α,β-unsaturated esters and α,ω-diesters from inexpensive alkyne feedstocks [3].

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